![molecular formula C18H18F3N3O3 B2395113 N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1797674-99-7](/img/structure/B2395113.png)
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Description
This compound contains several functional groups including a trifluoromethyl group (-CF3), a pyrazole ring, a cyclopropyl group, and a benzodioxine ring. The trifluoromethyl group is often used in medicinal chemistry due to its ability to adjust the steric and electronic properties of a lead compound . The pyrazole ring is a common structure in many pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The trifluoromethyl group is known to have a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. The trifluoromethyl group, for example, is known to undergo various reactions, including nucleophilic substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Compounds with a trifluoromethyl group are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid .Scientific Research Applications
Synthesis Techniques and Reactivity
Synthetic methodologies for trifluoromethyl-containing compounds have been explored, revealing the significance of the trifluoromethyl group in determining regioselectivity during the cycloaddition processes. For instance, the Diels–Alder reactions involving ethyl 3-benzamido-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate highlight the utility of such compounds in preparing trifluoromethyl-containing aromatic compounds efficiently (Kondratov et al., 2015).
Biological Evaluation for Therapeutic Applications
Pyrazolopyrimidines derivatives, including those with trifluoromethyl groups, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These studies demonstrate the potential therapeutic applications of such compounds, underscoring their relevance in the development of new medications (Rahmouni et al., 2016).
Herbicidal Activity
The synthesis of 1-alkyl-3-aryloxypyrazole-4-carboxamide derivatives and their evaluation for herbicidal activity indicate the potential agricultural applications of compounds with similar structures. These studies focus on the introduction of aryloxy groups to the pyrazole ring, demonstrating the influence of trifluoromethyl groups on the herbicidal efficiency and crop safety (Ohno et al., 2004).
Antimicrobial and Antifungal Activities
The development of new pyrazoline and pyrazole derivatives, including those with carboxamide functionalities, has been investigated for antimicrobial and antifungal properties. This research area explores the synthesis of novel compounds that could serve as leads for the development of new antimicrobial agents, illustrating the broad spectrum of biological activities that similar compounds might possess (Hassan, 2013).
properties
IUPAC Name |
N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O3/c19-18(20,21)16-9-12(11-5-6-11)24(23-16)8-7-22-17(25)15-10-26-13-3-1-2-4-14(13)27-15/h1-4,9,11,15H,5-8,10H2,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HISMOJGFCGNCQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3COC4=CC=CC=C4O3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[5-Cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
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